molecular formula C18H14ClFN4O3S B11502242 N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide

N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide

Cat. No.: B11502242
M. Wt: 420.8 g/mol
InChI Key: KOYOUKHNHXQNRP-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorobenzamide group, a thioxoimidazolidinyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thioxoimidazolidinyl group, followed by the introduction of the chlorophenyl and fluorobenzamide groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and fluorobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit a particular enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H14ClFN4O3S

Molecular Weight

420.8 g/mol

IUPAC Name

N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C18H14ClFN4O3S/c19-11-4-6-13(7-5-11)23-17(27)14(9-15(21)25)24(18(23)28)22-16(26)10-2-1-3-12(20)8-10/h1-8,14H,9H2,(H2,21,25)(H,22,26)

InChI Key

KOYOUKHNHXQNRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)N

Origin of Product

United States

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